4-Chlorophenylsulfinylacetic acid

Overview

Description

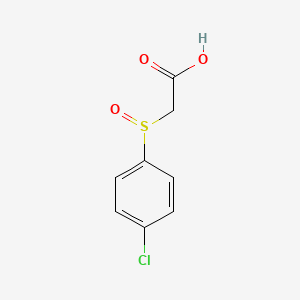

4-Chlorophenylsulfinylacetic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfinylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenylsulfinylacetic acid typically involves the reaction of 4-chlorobenzene with sulfinylacetic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process often includes steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylsulfinylacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted phenylsulfinylacetic acids.

Scientific Research Applications

4-Chlorophenylsulfinylacetic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chlorophenylsulfinylacetic acid exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chlorophenoxyacetic acid: Shares the chlorophenyl group but differs in the functional group attached to the phenyl ring.

Phenylsulfinylacetic acid: Lacks the chlorine atom, leading to different chemical properties.

Biological Activity

4-Chlorophenylsulfinylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfinyl group attached to a chlorophenyl moiety and an acetic acid functional group. The presence of the sulfinyl group enhances the compound's reactivity, potentially leading to unique interactions with biological targets.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus. The compound's structural features contribute to its ability to disrupt bacterial cell function .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial in treating various inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines .

- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties, possibly through the induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfinyl group can form strong interactions with enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in antimicrobial and anti-inflammatory contexts .

- Cellular Interaction : The compound may influence cellular pathways by modulating gene expression and affecting cellular signaling pathways, which contributes to its therapeutic effects against cancer and inflammation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sulfinyl derivative | Antimicrobial, anti-inflammatory, antitumor |

| 1,2-Dihydroxyphthalazine | Phthalazine derivative | Antitumor, anti-inflammatory |

| 3-Amino-2-methylbenzoic acid | Amino-substituted acid | Anti-inflammatory |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antibacterial properties of various derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a lead compound for developing new antibiotics aimed at resistant bacterial strains .

- Anti-inflammatory Activity : Research investigating the anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of pro-inflammatory markers in vitro. This suggests its potential application in managing chronic inflammatory conditions .

- Antitumor Potential : A recent study focused on the cytotoxic effects of this compound on various cancer cell lines showed promising results, indicating that it could induce apoptosis and inhibit cell proliferation effectively .

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQBJZGWNGYNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3996-47-2 | |

| Record name | 4-Chlorophenylsulfinylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.